(2S,4R)-2-(Azidomethyl)-4-phenyloxolane
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Overview
Description
(2S,4R)-2-(Azidomethyl)-4-phenyloxolane: is a chiral compound with a unique structure that includes an azidomethyl group and a phenyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Azidomethyl)-4-phenyloxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-glycidol and benzaldehyde.
Epoxide Ring Opening: The epoxide ring of (S)-glycidol is opened using a nucleophile, such as sodium azide, to introduce the azidomethyl group.
Cyclization: The intermediate product undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-2-(Azidomethyl)-4-phenyloxolane can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation Products: Oxides or nitroso compounds.
Reduction Products: Amines or amides.
Substitution Products: Substituted oxolanes with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S,4R)-2-(Azidomethyl)-4-phenyloxolane is used as an intermediate in the synthesis of complex organic molecules.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Bioconjugation: The azide group allows for bioconjugation reactions, such as click chemistry, to attach biomolecules.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (2S,4R)-2-(Azidomethyl)-4-phenyloxolane involves its reactivity with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism.
Comparison with Similar Compounds
- (2S,3S,4R,5R)-3-(Azidomethyl)-4-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl
- (2Z)-2-{[(2S,3R,4R,5R,6R)-6-(Azidomethyl)-4,5-dihydroxy-3-(2-iodoacetamido)oxan-2-yl]oxy}
- Methyl (2R,4S)-2-(Azidomethyl)-5-[(2S,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-3-hexadecanoyl-1,3-oxazolidine-4-carboxylate
Uniqueness: (2S,4R)-2-(Azidomethyl)-4-phenyloxolane is unique due to its specific chiral configuration and the presence of both an azidomethyl group and a phenyloxolane ring
Properties
IUPAC Name |
(2S,4R)-2-(azidomethyl)-4-phenyloxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-14-13-7-11-6-10(8-15-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWKLWJQUUAMRW-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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